
(Methyl-11C)-D-methionone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyl-11C)-D-methionone is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of methionine, an essential amino acid, and is labeled with the radioactive isotope carbon-11. This compound is particularly useful in medical imaging due to its ability to be incorporated into proteins, allowing for the visualization of metabolic processes in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl-11C)-D-methionone typically involves the production of carbon-11 labeled methyl iodide (11C-CH3I) from cyclotron-produced carbon dioxide (11C-CO2). The 11C-CO2 is first reduced to 11C-methanol using lithium aluminum hydride, and then converted to 11C-CH3I using hydriodic acid . The 11C-CH3I is then reacted with D-homocysteine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis modules and high-purity reagents to ensure consistent and high-yield production. The process is typically carried out in a PET center equipped with a cyclotron and automated synthesis equipment .
Análisis De Reacciones Químicas
Types of Reactions
(Methyl-11C)-D-methionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the radiolabel .
Major Products
The major products formed from these reactions include various methionine derivatives, such as methionine sulfoxide and methionine sulfone, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Methyl-11C)-D-methionone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tracer in studies of amino acid metabolism and protein synthesis.
Biology: It helps in understanding the metabolic pathways and the role of methionine in cellular processes.
Medicine: It is extensively used in PET imaging to diagnose and monitor various diseases, including cancer and neurological disorders
Industry: It is used in the development of new radiopharmaceuticals and imaging agents.
Mecanismo De Acción
(Methyl-11C)-D-methionone exerts its effects by being incorporated into proteins during synthesis. The radiolabeled carbon-11 allows for the visualization of metabolic processes using PET imaging. The compound targets metabolic pathways involving methionine, providing insights into protein synthesis and amino acid metabolism .
Comparación Con Compuestos Similares
(Methyl-11C)-D-methionone is unique in its ability to be rapidly incorporated into proteins, making it highly effective for PET imaging. Similar compounds include:
(2S,4R)-4-[18F]Fluoroglutamine: Used for imaging amino acid transport and metabolism.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism.
(Methyl-11C)thymidine: Used for imaging DNA synthesis.
These compounds have different applications and imaging capabilities, but this compound is particularly valuable for its specificity in protein synthesis imaging .
Propiedades
Número CAS |
89807-04-5 |
|---|---|
Fórmula molecular |
C5H11NO2S |
Peso molecular |
148.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-(111C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1-1 |
Clave InChI |
FFEARJCKVFRZRR-VHRUHVBRSA-N |
SMILES isomérico |
[11CH3]SCC[C@H](C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



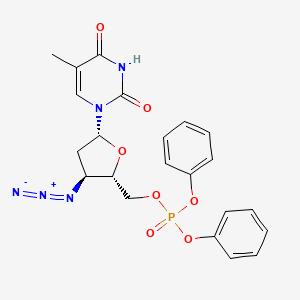

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

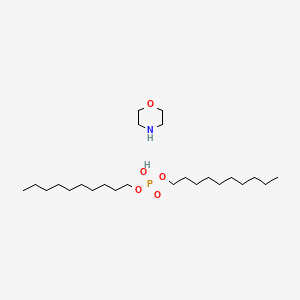
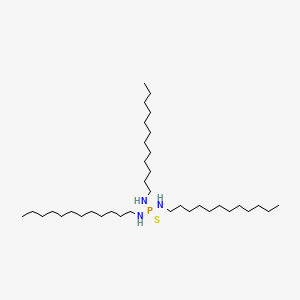


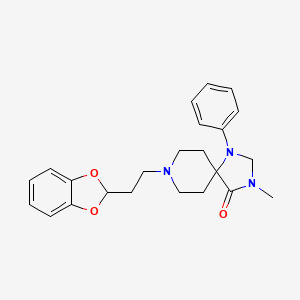
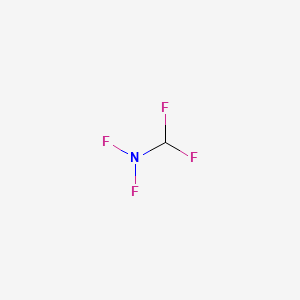
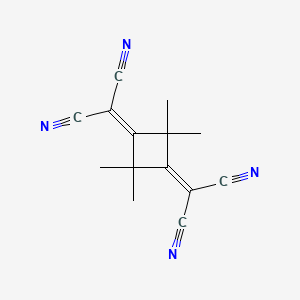

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
